molecular formula C9H15Cl2N3 B12308059 2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride

2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride

Cat. No.: B12308059
M. Wt: 236.14 g/mol
InChI Key: FGPDHZRTSXQVRS-UHFFFAOYSA-N
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Description

2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride is a compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrolidine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the double reductive amination reaction, where a precursor containing the pyrrolidine ring is reacted with a suitable aldehyde or ketone in the presence of a reducing agent . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a modulator of biological pathways and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride is unique due to the presence of both pyrrolidine and pyrimidine moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds with only one of these moieties. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from other related compounds .

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

2-methyl-4-pyrrolidin-2-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;;/h4,6,8,11H,2-3,5H2,1H3;2*1H

InChI Key

FGPDHZRTSXQVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN2.Cl.Cl

Origin of Product

United States

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